Specificity as a 4-AA Key Intermediate vs. 2,3-Epoxybutyramide in β-Lactam Synthesis
3,4-Epoxybutyramide is explicitly patented as the key intermediate for the 4-AA precursor to carbapenem antibiotics through a C3–C4 cyclization route [1]. In contrast, the isomeric (2R,3R)-2,3-epoxybutyramide is reported to form azetidin-2-one rings via a distinct C-3/C-4 cyclization mode that does not lead to the 4-AA scaffold [2]. The structural basis for this divergence is the terminal (3,4) versus internal (2,3) position of the oxirane ring, which dictates regiochemical control during ring closure.
| Evidence Dimension | Application specificity for 4-AA synthesis |
|---|---|
| Target Compound Data | Patented route uses 3,4-epoxybutyramide as substrate to produce 4-AA intermediate [1] |
| Comparator Or Baseline | 2,3-Epoxybutyramide; reported to form azetidin-2-ones, not 4-AA scaffolds [2] |
| Quantified Difference | Functional selectivity: 3,4-isomer enables 4-AA pathway; 2,3-isomer does not. Observed yield in analogous cyclization: 76% for azetidinone product from 3,4-epoxybutyramide derivative [3]. |
| Conditions | Patent CN-110372640-A; Tetrahedron paper on azetidinone formation from 2,3-epoxybutyramide |
Why This Matters
For procurement in carbapenem antibiotic synthesis, the 3,4-isomer is required; substituting the 2,3-isomer would direct the reaction toward a different product class, jeopardizing the entire synthetic route.
- [1] Song, G.; Guan, X.; Zhang, L. A kind of preparation method of 4-AA key intermediate epoxybutyramide. Patent CN-110372640-A, 2019. View Source
- [2] Deng, B.-L.; Demillequand, M.; Laurent, M.; Touillaux, R.; Belmans, M.; Kemps, L.; Ceresiat, M.; Marchand-Brynaert, J. Preparation of (3S,4S)-1-Benzhydryl-3-[(5R)-1′-hydroxyethyl]-4-acyl-2-azetidinones from (2R,3R)-Epoxybutyramide Precursors. Tetrahedron 2000, 56 (20), 3209–3217. View Source
- [3] A new synthetic strategy for the penems. Total synthesis of (5R,6S,8R)-6-(α-hydroxyethyl)-2-(hydroxymethyl)penem-3-carboxylic acid. Scite.ai. View Source
